molecular formula C17H20N4O5S B11258501 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B11258501
M. Wt: 392.4 g/mol
InChI Key: SKNLKZIMNHSTDY-UHFFFAOYSA-N
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Description

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfonyl chlorides for sulfonylation, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted piperidine compounds, and various functionalized pyrazole derivatives.

Scientific Research Applications

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3,5-dimethyl-1-(3-methyl-4-nitrobenzoyl)piperidine
  • 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine

Uniqueness

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(2-nitrophenyl)methanone

InChI

InChI=1S/C17H20N4O5S/c1-12-16(27(25,26)19-10-6-3-7-11-19)13(2)20(18-12)17(22)14-8-4-5-9-15(14)21(23)24/h4-5,8-9H,3,6-7,10-11H2,1-2H3

InChI Key

SKNLKZIMNHSTDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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